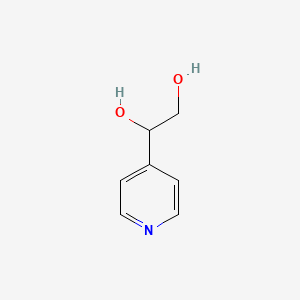

1-(Pyridin-4-YL)ethane-1,2-diol

Description

1-(Pyridin-4-yl)ethane-1,2-diol (CAS: 1750-97-6) is a diol derivative featuring a pyridine ring substituted at the 1-position of the ethane-1,2-diol backbone. Its hydrochloride form (C₇H₁₀ClNO₂) has a molecular weight of 175.61 g/mol and is characterized by a pyridin-4-yl group attached to the ethanediol chain . This compound is primarily utilized in life science research, with applications in organic synthesis and pharmaceutical studies. Its structural uniqueness arises from the pyridine moiety, which confers distinct electronic and solubility properties compared to purely aliphatic or aryl-substituted diols .

Properties

IUPAC Name |

1-pyridin-4-ylethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOTUYVMZZAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction can produce pyridine-4-ethanol .

Scientific Research Applications

1-(Pyridin-4-YL)ethane-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethane-1,2-diol

- Structure : A methoxy group at the para position of the phenyl ring.

- Properties: Exhibits higher solubility in polar solvents due to the electron-donating methoxy group.

- Synthesis: Not explicitly detailed, but similar compounds are synthesized via dihydroxylation or reduction of diketones .

1-(3-Aminophenyl)ethane-1,2-diol

1-(4-Hydroxyphenyl)ethane-1,2-diol

- Structure: A phenolic hydroxyl group at the para position.

- Molecular weight: 154.12 g/mol (unprotonated form) .

Metabolites: MOPEG and DOPEG

- MOPEG : 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol, a catecholamine metabolite in the mouse brain.

- DOPEG: 1-(3,4-Dihydroxyphenyl)ethane-1,2-diol, another neurotransmitter metabolite.

- Biological Relevance : Resistant to cocaine and desmethylimipramine, highlighting metabolic stability .

Heterocyclic Ethane-1,2-diol Derivatives

Triazole-Linked Derivatives (e.g., Compounds 18c–18f)

- Structure : Ethane-1,2-diol linked to triazole rings with substituents like fluorophenyl or pyridin-2-yl.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Yields range from 62% (18c) to 88% (18d) .

- Properties : Lower polarity (Rf = 0.28–0.54 in CHCl₃/MeOH) compared to pyridin-4-yl derivatives, influencing chromatographic behavior .

Nitroimidazole-Linked Derivatives (e.g., Compound 35)

- Structure : Ethane-1,2-diol conjugated with 5-nitroimidazole.

- Synthesis : Prepared via oxidative dihydroxylation, followed by acetylation (e.g., diacetate derivatives 36 and 37) .

- Applications: Potential antimicrobial agents due to nitroimidazole’s role in targeting anaerobic pathogens .

Aliphatic and Cyclic Derivatives

1-(Azetidin-3-yl)ethane-1,2-diol

- Structure : Azetidine (4-membered nitrogen ring) substituted on the diol.

- Properties: Molecular weight = 117.1 g/mol. Limited solubility data, but the azetidine ring may enhance rigidity and binding affinity in drug design .

1-Cyclohexylethane-1,2-diol

- Structure : Cyclohexyl group attached to the diol.

- Properties : Hydrophobic character due to the cyclohexane ring, suitable for lipid-soluble formulations .

Comparative Data Table

Key Research Findings

- Structural Impact on Solubility : Pyridinyl and methoxyphenyl derivatives exhibit higher polarity than cyclohexyl or nitroimidazole analogs, affecting their solvent compatibility .

- Biological Activity: Natural derivatives (e.g., 1-(4’-aminophenyl)ethane-1,2-diol) show bioactivity in plant extracts, while synthetic analogs (e.g., triazole-linked diols) are tailored for drug discovery .

- Synthetic Efficiency : Triazole-linked diols achieve higher yields (up to 88%) compared to nitroimidazole derivatives, which require multi-step functionalization .

Biological Activity

1-(Pyridin-4-YL)ethane-1,2-diol is an organic compound characterized by its unique structure, which includes a pyridine ring and an ethane-1,2-diol moiety. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly its interactions with various enzymes and proteins. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 139.15 g/mol. The presence of hydroxyl groups (-OH) enhances the compound's solubility in water and ability to form hydrogen bonds, contributing to its biological activity.

Research indicates that this compound interacts with various biomolecules, influencing their activity. Notably:

- Enzyme Interaction : The compound has been shown to alter the function of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.

- Antifungal Activity : Similar compounds have demonstrated inhibitory effects against certain fungi, suggesting that this compound may possess antifungal properties.

Interaction with Enzymes

Several studies have focused on the binding affinity of this compound with enzymes. These studies are crucial for understanding the compound's mechanism of action:

- Metabolic Pathway Alteration : The compound may influence the catalytic efficiency of enzymes involved in critical metabolic processes.

Case Studies

A review of literature reveals that related compounds exhibit various biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(Pyridin-2-YL)ethane-1,2-diol | Varies based on position of pyridine | |

| 1-(Pyridin-3-YL)ethane-1,2-diol | Different biological activity | |

| 1,2-Di(pyridin-4-yl)ethane-1,2-diol | Increased complexity and reactivity |

These comparisons highlight the unique biological activities associated with different positional isomers of pyridine derivatives.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Metabolic Disorders : By influencing enzyme functions, this compound could play a role in managing metabolic disorders.

- Antifungal Treatments : Its possible antifungal properties may lead to applications in treating fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.